N,N'-Bis[(S)-1-(tert-Butyldimethylsilyloxymethyl)propyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N,N'-Bis[(S)-1-(tert-Butyldimethylsilyloxymethyl)propyl]ethanediamide is a derivative of ethanediamide with tert-butyldimethylsilyloxymethyl substituents. While the specific compound is not directly discussed in the provided papers, similar compounds with tert-butyldimethylsilyl groups and ethanediamide backbones are mentioned, indicating the relevance of silyl groups in modifying physical and chemical properties of organic molecules .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of an ethylenediamine derivative with a silyl chloride, as seen in the synthesis of N,N'-bis[2-(tert-butyldimethylsiloxy)ethyl]ethylenediammonium dichloride . This suggests that the synthesis of N,N'-Bis[(S)-1-(tert-Butyldimethylsilyloxymethyl)propyl]ethanediamide would likely follow a similar pathway, involving the protection of hydroxyl groups with tert-butyldimethylsilyl groups to enhance stability and reactivity.
Molecular Structure Analysis
The molecular structure of compounds with tert-butyldimethylsilyl groups often includes a zigzag backbone and may exhibit symmetry, as seen in the crystal structure of a related compound . The presence of silyl groups can influence the overall geometry and electronic distribution within the molecule, potentially affecting its reactivity and interaction with other chemical entities.
Chemical Reactions Analysis
Compounds with tert-butyldimethylsilyl groups are known to participate in various chemical reactions, particularly those involving the formation or breaking of Si-C bonds. The stannylmethylation reaction described in one of the papers is an example of how silyl-protected compounds can undergo further functionalization. This indicates that N,N'-Bis[(S)-1-(tert-Butyldimethylsilyloxymethyl)propyl]ethanediamide could be a versatile intermediate for further synthetic applications.
Physical and Chemical Properties Analysis
The introduction of tert-butyldimethylsilyl groups to a molecule can significantly alter its physical properties, such as increasing the melting point due to the formation of a supramolecular hydrogen-bonding network . These modifications can also affect the solubility, stability, and reactivity of the compound, making it suitable for specific applications in chemical synthesis and material science.
Scientific Research Applications
Synthesis and Structural Analysis
N,N'-Bis[(S)-1-(tert-Butyldimethylsilyloxymethyl)propyl]ethanediamide and its derivatives have been synthesized and characterized in various studies, focusing on their structural properties and potential applications in materials science and catalysis. For example, research has been conducted on related compounds such as N,N'-bis[trans-2-phenyl-5-(triphenylstannylmethoxymethyl)-1,3-dioxan-5-yl]ethanediamide, which was isolated from specific methylation processes and analyzed for its geometric structure, demonstrating distorted tetrahedral geometry around the unique Sn atom (Ross et al., 1996).
Catalytic and Electronic Properties
Further research on related compounds includes studies on the effect of structural distortions on the geometric and electronic structures of metal complexes, which have implications for their catalytic activity and electronic properties. For instance, complexes containing N,N'-bis(3-tert-butyl-5-methoxysalicylidene)-ethanediamine were investigated, revealing insights into their redox behavior and potential applications in electrochemical systems (Kanso et al., 2020).
Antimicrobial Activity
Some derivatives of N,N'-Bis[(S)-1-(tert-Butyldimethylsilyloxymethyl)propyl]ethanediamide have been explored for their antimicrobial properties. For example, N,N'-Bis(2-hydroxylbenzyl)-1,2-ethanediamine derivatives were synthesized and tested against various bacterial strains, showing promising antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Musa et al., 2010).
properties
IUPAC Name |
N,N'-bis[(2S)-1-[tert-butyl(dimethyl)silyl]oxybutan-2-yl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H48N2O4Si2/c1-13-17(15-27-29(9,10)21(3,4)5)23-19(25)20(26)24-18(14-2)16-28-30(11,12)22(6,7)8/h17-18H,13-16H2,1-12H3,(H,23,25)(H,24,26)/t17-,18-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCNVHFVKJLKGM-ROUUACIJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO[Si](C)(C)C(C)(C)C)NC(=O)C(=O)NC(CC)CO[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CO[Si](C)(C)C(C)(C)C)NC(=O)C(=O)N[C@@H](CC)CO[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H48N2O4Si2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90582042 |
Source
|
Record name | N~1~,N~2~-Bis[(2S)-1-{[tert-butyl(dimethyl)silyl]oxy}butan-2-yl]ethanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90582042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Bis[(S)-1-(tert-Butyldimethylsilyloxymethyl)propyl]ethanediamide | |
CAS RN |
909567-52-8 |
Source
|
Record name | N~1~,N~2~-Bis[(2S)-1-{[tert-butyl(dimethyl)silyl]oxy}butan-2-yl]ethanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90582042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.